molecular formula C6H4Cl3N B102128 2,3,5-Trichloroaniline CAS No. 18487-39-3

2,3,5-Trichloroaniline

Cat. No.: B102128
CAS No.: 18487-39-3
M. Wt: 196.5 g/mol
InChI Key: MOTBXEPLFOLWHZ-UHFFFAOYSA-N
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Description

2,3,5-Trichloroaniline is an organic compound with the chemical formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is a colorless crystalline solid with a pungent odor and is poorly soluble in water but easily soluble in organic solvents .

Biochemical Analysis

Biochemical Properties

2,3,5-Trichloroaniline plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation. The compound undergoes N-acetylation, a process facilitated by N-acetyltransferase enzymes, leading to the formation of acetylated metabolites . These interactions are essential for the compound’s metabolism and detoxification.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to induce cytotoxicity in renal cortical cells, leading to increased lactate dehydrogenase release . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing oxidative stress . These effects can disrupt normal cell function and lead to cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. The compound binds to cytochrome P450 enzymes, leading to its bioactivation into toxic metabolites . This process generates ROS, which can cause oxidative damage to cellular components. Additionally, this compound inhibits certain enzymes, affecting their normal function and leading to altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to this compound can result in persistent cellular damage and altered cellular function. Studies have shown that the compound’s cytotoxic effects increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity, while higher doses can lead to severe toxic effects, including nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. High doses of this compound can result in oxidative stress, organ damage, and altered metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is affected by its hydrophobicity, allowing it to partition into lipid-rich compartments. This property plays a role in its bioaccumulation and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can localize to organelles such as mitochondria and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications may direct this compound to specific compartments, influencing its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloroaniline can be synthesized through a multi-step reaction process. One common method involves the reaction of phenyl magnesium bromide with ethyl bromide to prepare dibromoaniline. This dibromoaniline is then reacted with magnesium chloride in dichloromethane to obtain dichloroaniline. Finally, further chlorination of dichloroaniline yields this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of aniline. This process involves the reaction of aniline with chlorine gas in the presence of a catalyst, typically in an anhydrous solution of carbon tetrachloride. The product precipitates as a white solid, which is then purified .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2,4,6-Trichloroaniline
  • 2,4,5-Trichloroaniline
  • 3,4,5-Trichloroaniline

Comparison:

2,3,5-Trichloroaniline is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

2,3,5-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTBXEPLFOLWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171667
Record name 2,3,5-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18487-39-3
Record name 2,3,5-Trichlorobenzenamine
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Record name 2,3,5-Trichloroaniline
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Record name 2,3,5-Trichloroaniline
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Record name 2,3,5-trichloroaniline
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Record name 2,3,5-Trichloroaniline
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Synthesis routes and methods I

Procedure details

2,3,5-Trichloro nitrobenzene (D12) was reduced with iron powder as described in Description 7 to give the title compound (D13) (68%), MH+ 196/198.
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Synthesis routes and methods II

Procedure details

Under these conditions, it is observed that the degree of conversion (DC) of the 2,3,4,5-tetrachloroaniline is 99.5% and the actual yield of 3,5-dichloroaniline is 61.1%; 37.5% of 2,3,5-trichloroaniline, formed as an intermediate, remains.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,3,5-trichloroaniline formed in the environment?

A1: this compound (2,3,5-TriCA) can be formed as an intermediate product during the microbial reductive dechlorination of higher chlorinated anilines. Research has shown that under methanogenic conditions, microorganisms can sequentially remove chlorine atoms from compounds like pentachloronitrobenzene (PCNB) and 2,3,4,5-tetrachloroaniline (2,3,4,5-TeCA). [, ] This process leads to the formation of less chlorinated anilines, including 2,3,5-TriCA, as the halogens are replaced by protons. [, ]

Q2: Can this compound be further degraded by microorganisms?

A2: Yes, research indicates that 2,3,5-TriCA can be further dechlorinated by microorganisms under methanogenic conditions. [, ] Studies have demonstrated that microbial communities can transform 2,3,5-TriCA to 3,5-dichloroaniline (3,5-diCA), highlighting the potential for complete dechlorination of these compounds in appropriate environments. [] This sequential dechlorination process is crucial for the bioremediation of contaminated sites and offers a potential pathway for the complete removal of chloroanilines from the environment. [, ]

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